molecular formula C5H3F7O B1582825 1-Propene, 1,3,3,3-tetrafluoro-1-methoxy-2-(trifluoromethyl)- CAS No. 360-53-2

1-Propene, 1,3,3,3-tetrafluoro-1-methoxy-2-(trifluoromethyl)-

Cat. No. B1582825
CAS RN: 360-53-2
M. Wt: 212.07 g/mol
InChI Key: FSDLLONBRLBIBL-UHFFFAOYSA-N
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Description

1-Propene, 1,3,3,3-tetrafluoro-1-methoxy-2-(trifluoromethyl)-, also known as Methyl perfluoroisobutenyl ether or Heptafluoroisobutenyl methyl ether, is a chemical compound . It is a hydrofluoroolefin .

Scientific Research Applications

Cuticular Hydrocarbons in Ants

A comprehensive study by Martin & Drijfhout (2009) examined the cuticular hydrocarbon (CHC) profiles across different ant species, revealing a vast diversity of hydrocarbons, including alkenes which could relate to the broader family of compounds including 1-Propene derivatives. This diversity in CHC profiles, despite no direct association between CHC profile and ant phylogeny, emphasizes the chemical complexity and potential applications of such compounds in understanding species-specific communication and identification mechanisms in ants (Martin & Drijfhout, 2009).

Solubility Enhancement in Ionic Liquids

Liu et al. (2013) found that small hydrocarbons, including alkenes, demonstrate significantly higher solubilities in certain ionic liquids than in others. This discovery is crucial for industrial applications, such as in extractive distillation processes where separating alkenes from paraffins is often required. The research suggests that modifications to the alkene structure, akin to the substitution patterns seen in 1-Propene derivatives, could further influence solubility and separation efficiency (Liu et al., 2013).

Biologically Produced Diols

Xiu & Zeng (2008) highlighted the importance of 1,3-propanediol and 2,3-butanediol in various applications, which are related to the structural manipulation and utilization of propene derivatives in the microbial production of valuable chemicals. Their review underscores the challenges and opportunities in the separation and purification processes of these biologically produced compounds, pointing towards the need for innovative solutions that could be inspired by the chemical versatility of propene derivatives (Xiu & Zeng, 2008).

Fluorinated Graphene

Research by Feng et al. (2016) into fluorinated graphene, which could be considered a distant cousin in the family of fluorinated propene derivatives, shows the potential of fluorination in enhancing material properties for various applications, including energy storage, bioapplications, and electrochemical sensors. This work highlights the transformative impact of fluorination, a key feature in compounds like 1-Propene, 1,3,3,3-tetrafluoro-1-methoxy-2-(trifluoromethyl)-, on the properties and applications of carbon-based materials (Feng et al., 2016).

Ionic Liquid Solutions for Gas Separation

Visak et al. (2014) reviewed the phase behavior of ionic liquids with various solutes, including hydrocarbons, and their potential for applications such as gas separation. The ability of ionic liquids to dissolve both aliphatic and aromatic compounds can be influenced by structural modifications akin to those in fluorinated propene derivatives. This research underscores the adaptability and application potential of ionic liquids in separation technologies, a field that could benefit from the unique properties of fluorinated propene derivatives (Visak et al., 2014).

Safety And Hazards

According to the Safety Data Sheets, if inhaled, the victim should be moved into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth to mouth resuscitation if the victim ingested or inhaled the chemical .

properties

IUPAC Name

1,3,3,3-tetrafluoro-1-methoxy-2-(trifluoromethyl)prop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F7O/c1-13-3(6)2(4(7,8)9)5(10,11)12/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSDLLONBRLBIBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=C(C(F)(F)F)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5073167
Record name 1,3,3,3-Tetrafluoro-1-methoxy-2-(trifluoromethyl)-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5073167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Propene, 1,3,3,3-tetrafluoro-1-methoxy-2-(trifluoromethyl)-

CAS RN

360-53-2
Record name 1,3,3,3-Tetrafluoro-1-methoxy-2-(trifluoromethyl)-1-propene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=360-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ether, methyl heptafluoroisobutenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000360532
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,3,3-Tetrafluoro-1-methoxy-2-(trifluoromethyl)-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5073167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methoxy(perfluoro-2-methyl-1-propene)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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